6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine
Description
6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 6 and a 2-methoxyphenyl group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to pharmacologically active compounds like zolpidem (a sedative) and zolimidine (an antiulcer agent) . The bromine atom at position 6 enhances reactivity for further functionalization via cross-coupling reactions, while the 2-methoxyphenyl group may influence electronic properties and binding interactions in biological systems.
Properties
Molecular Formula |
C14H11BrN2O |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
6-bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-13-5-3-2-4-11(13)12-9-17-8-10(15)6-7-14(17)16-12/h2-9H,1H3 |
InChI Key |
ZFKWRNRHUDCMEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-bromoaniline with 2-methoxybenzaldehyde in the presence of a base, followed by cyclization with a suitable reagent .
Industrial Production Methods
Industrial production methods for this compound often utilize environmentally benign solvents and catalyst-free approaches to ensure operational simplicity and high yield. Multicomponent cascade reactions are favored due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions are prevalent, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and anxiolytic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The imidazo[1,2-a]pyridine scaffold accommodates diverse substituents at positions 2 and 6, which critically affect physical properties, reactivity, and bioactivity. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Electronic Effects : The 2-methoxyphenyl group in the target compound introduces electron-donating methoxy (-OCH₃) effects, contrasting with electron-withdrawing groups like trifluoromethyl (-CF₃) or halogens (e.g., -Br in ). This difference may influence reactivity in cross-coupling reactions or binding to biological targets.
- Melting Points : Brominated derivatives generally exhibit higher melting points (e.g., 191–193°C for 6-bromo-2-thiophenyl vs. 142–146°C for trifluoromethyl analogs ), likely due to increased molecular rigidity and halogen interactions.
- Synthetic Yields : Substituents at position 2 impact yields; thiophenyl derivatives achieve ~79% yields , while methoxyphenyl analogs may require optimized conditions due to steric or electronic factors.
Reactivity and Functionalization
The bromine at position 6 in the target compound enables further derivatization. For example:
Pharmacological Potential
- The methoxy group may enhance solubility compared to halogenated analogs.
- Antimicrobial and Anticancer Activity : Bromine and methoxy substituents are common in antimicrobial agents; for instance, 6-bromo-2-(4-fluorophenyl) derivatives () show promise in early pharmacological screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
